molecular formula C3H2N2O B3327878 Pyrazolone CAS No. 39455-90-8

Pyrazolone

Cat. No.: B3327878
CAS No.: 39455-90-8
M. Wt: 82.06 g/mol
InChI Key: JEXVQSWXXUJEMA-UHFFFAOYSA-N
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Description

Pyrazolone is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and a keto group (=O) in its lactam structure (C₃H₄NO) . First synthesized by Knorr in 1883 via the condensation of phenylhydrazine and ethyl acetoacetate, this compound derivatives have since become pivotal in pharmaceutical chemistry, coordination chemistry, and materials science . Key FDA-approved drugs containing the this compound nucleus include:

  • Edaravone: A free radical scavenger for amyotrophic lateral sclerosis (ALS) .
  • Metamizole: A potent analgesic and antipyretic .
  • Eltrombopag: Treats thrombocytopenia .

This compound’s versatility arises from its multiple active sites (e.g., 4-monosubstituted, 4-disubstituted, α,β-unsaturated derivatives), enabling diverse derivatization for asymmetric synthesis and functional material design .

Chemical Reactions Analysis

Cycloaddition Reactions

  • Pyrazolones undergo cycloaddition reactions. For example, benzoyl isothiocyanate and pyrazolone can undergo a [3 + 3] cycloaddition, followed by oxidation cyclization, to produce pyrazoloxadiazine .

  • Cycloaddition of cinnamic acid and this compound, using sulfuric acid as a catalyst, results in pyran cyclization to yield a pyrano pyrazole derivative .

Condensation Reactions

  • Pyrazolones participate in condensation reactions with aldehydes. The reaction of thiophene-2-carboxaldehyde with this compound in the presence of acetic acid and sodium acetate leads to the formation of a bispyrazole derivative .

  • Reaction of active methylene of ethyl acetoacetate with a pyrazole derivative furnishes a polycyclic compound via ketoester formation, ketonic hydrolysis, ester hydration, and subsequent aromatization .

Reactions with Diazo Compounds

  • Diazo compounds react with pyrylium tetrafluoroborate salts, leading to the synthesis of functionalized pyrazole-chalcones . This reaction proceeds through nucleophilic addition of diazo substrates to pyrylium salts, followed by base-mediated pyrylium ring-opening and intramolecular 1,5-cyclization .

Conversion to Scorpionates

  • Pyrazoles react with potassium borohydride to form scorpionate ligands. Pyrazole itself reacts with potassium borohydride at high temperatures (approximately 200°C) to form a tridentate ligand .

Additional Reactions and Transformations

  • One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions. In situ oxidation using bromine affords a wide variety of pyrazoles in very good yields .

  • Treatment of certain pyrazoles with ammonia solution can lead to unexpected this compound derivatives via nucleophilic ring-opening of an oxirane ring, followed by hydrolysis and air oxidation .

  • This compound-based compounds can be synthesized via chloroformylation, ethoxylation, and aldol condensation reactions .

Spectral Data of Pyrazolones

The spectral data of pyrazolones can be characterized using various spectroscopic techniques :

TechniqueObservation
IRBroad band at 3350–3550 cm-1 (OH), stretching frequency at 1598 cm-1 (exocyclic double bond), carboxylic carbonyl at 1677 cm-1, OH at 3431 cm-1
1H NMRExchangeable signal at 13.10 ppm (OH proton), olefinic proton at 6.91 ppm, methylene proton at 2.49 ppm, methyl proton at 3.36 ppm, downfield signal at 10.75 ppm (OH), methyl proton at 2.39 ppm, carboxyl OH proton at 10.78 ppm, this compound proton at 2.43 ppm
13C NMRCarbonyl carbon at 164.1 ppm, carbonyl carbon signal at 162.84 ppm
Mass SpecMolecular ion peak at m/z 270

Scientific Research Applications

Anti-inflammatory Activity

Pyrazolone derivatives have been extensively studied for their anti-inflammatory properties. They are considered potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to reduce inflammation without causing gastric ulcers.

  • Key Findings:
    • Certain derivatives exhibit potent anti-inflammatory activity, with some compounds showing higher efficacy than their analogues .
    • Structural modifications at specific positions on the this compound ring can enhance anti-inflammatory effects, such as the introduction of acidic centers or specific substituents .

Antimicrobial Activity

The antimicrobial efficacy of this compound compounds has been a focal point in recent studies. Various derivatives have demonstrated significant activity against a range of pathogenic microorganisms.

  • Key Findings:
    • Compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
    • The presence of substituents like methoxy or halogen groups on the aromatic ring has been associated with enhanced antibacterial activity .

Antitumor Activity

This compound derivatives are also being investigated for their antitumor properties. Several studies have highlighted their potential as anticancer agents through various mechanisms.

  • Key Findings:
    • Certain this compound complexes exhibit cytotoxic effects against cancer cell lines such as A549 and HeLa, with IC50 values indicating potent activity .
    • Structural modifications and metal coordination have been shown to significantly enhance the anticancer efficacy of these compounds .

Other Therapeutic Applications

Beyond anti-inflammatory and antimicrobial properties, this compound derivatives are being explored for additional therapeutic uses:

  • Antiviral Activity: Recent studies indicate promising antiviral effects against viruses such as SARS-CoV-2 .
  • CNS Activity: Some derivatives have shown potential in treating central nervous system disorders due to their ability to cross the blood-brain barrier .
  • Analgesic Properties: Pyrazolones continue to be developed as analgesics, with some compounds demonstrating efficacy comparable to traditional pain relievers .

Case Studies and Research Insights

Several notable studies provide insights into the applications of this compound compounds:

  • Synthesis and Evaluation of Novel Derivatives :
    • A study synthesized various this compound derivatives and evaluated their biological activities, revealing strong anti-inflammatory and antimicrobial properties across multiple compounds .
  • Antitumor Mechanisms :
    • Research focused on the antitumor effects of this compound complexes found that specific structural configurations enhance interaction with cancer cell targets, leading to improved cytotoxicity .
  • Antiviral Efficacy :
    • Investigations into pyrano[2,3-c]pyrazole derivatives demonstrated significant antiviral activity against SARS-CoV-2, suggesting a new avenue for antiviral drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights structural distinctions and biological activities between pyrazolone and related heterocycles:

Compound Core Structure Key Functional Groups Biological Activities Example Drugs/Applications
This compound 5-membered ring with two N, one O Keto (=O), lactam Analgesic, antipyretic, antioxidant Edaravone, Metamizole
Pyrazole 5-membered ring with two N No keto group Anti-inflammatory, anticancer Celecoxib (COX-2 inhibitor)
Isoxazole 5-membered ring with N and O Oxygen and nitrogen Antimicrobial, antifungal Sulfisoxazole (antibiotic)
Thiazole 5-membered ring with N and S Sulfur and nitrogen Antihypertensive, antiviral Ritonavir (HIV protease inhibitor)

Key Insights :

  • The keto group in this compound enhances its redox activity, making it superior in free radical scavenging (e.g., edaravone) compared to pyrazole or isoxazole .
  • Pyrazole derivatives lack the keto group, limiting their use in antioxidant therapies but excelling in COX-2 inhibition .

Pharmacokinetic and Toxicity Profiles

  • This compound: Metamizole’s metabolite (4-methylaminoantipyrine) has a half-life of 12–14 hours but is linked to agranulocytosis in rare cases .
  • Pyrazole : Celecoxib has a longer half-life (~11 hours) but carries cardiovascular risks .

Biological Activity

Pyrazolone and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound, characterized by a five-membered ring structure containing two adjacent nitrogen atoms, has been extensively studied for its pharmacological properties. The most notable derivatives include phenylbutazone, aminopyrine, and metamizole, which are recognized for their analgesic and anti-inflammatory effects. The diverse biological activities attributed to this compound derivatives make them valuable in treating various diseases.

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Antimicrobial Activity : this compound derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, compounds from Bhattacharjee et al. demonstrated effective inhibition against Bacillus cereus and Klebsiella pneumoniae with minimum inhibitory concentrations (MIC) as low as 0.39 mg/mL .
  • Anticancer Activity : Several studies have highlighted the anticancer potential of this compound derivatives. For example, a study reported that certain this compound compounds exhibited cytotoxic effects on human cancer cell lines such as MCF7 and Hep-2, with IC50 values ranging from 1.1 µM to 3.79 µM .
  • Anti-inflammatory Activity : this compound derivatives are well-known for their anti-inflammatory properties. A recent study indicated that newly synthesized compounds showed higher anti-inflammatory activity than the reference drug phenylbutazone, achieving up to 87% inhibition in certain assays .
  • Neuroprotective Effects : Research has also pointed to the neuroprotective properties of this compound derivatives, which may be beneficial in treating neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound derivatives. Key findings include:

  • The presence of specific substituents on the this compound ring significantly influences its biological activity.
  • Compounds bearing a 3,4-dimethoxyl group have shown enhanced antibacterial activity .
  • Modifications at the 4-position of the this compound ring can lead to variations in anti-inflammatory potency; for example, introducing certain functional groups can improve efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (mg/mL)
Compound 31Bacillus cereus0.78
Compound 32Klebsiella pneumoniae0.39

Table 2: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54942.30

Case Studies

  • Antitumor Activity : A study conducted by Cankara et al. synthesized pyrazole-containing amide derivatives that demonstrated significant cytotoxicity against multiple cancer cell lines (Huh-7, HCT-116, MCF-7), with one compound showing an IC50 value of 1.1 µM against HCT-116 cells .
  • Anti-inflammatory Efficacy : In another investigation, newly synthesized pyrazolones were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats, revealing that several compounds exhibited superior activity compared to phenylbutazone .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for pyrazolone derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Pyrazolones are typically synthesized via cyclization of 1,3-dicarbonyl compounds with hydrazines or via diazotization reactions. For example, ultrasound-assisted multicomponent reactions enhance reaction efficiency and yield (e.g., 84% yield for ethyl 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl)-3-oxobutanoate) . Key variables include solvent choice (e.g., ethanol), temperature control, and catalyst use (e.g., sodium acetate). Characterization via FT-IR, UV-Vis, and melting point analysis ensures purity .

Q. How can researchers validate the biological activity of this compound derivatives in vitro and in vivo?

  • Methodological Answer : Standard assays include cytotoxicity testing (e.g., MTT assay), antimicrobial disc diffusion, and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity). For anticancer activity, this compound hybrids are screened against cancer cell lines (e.g., resistant and susceptible variants) with IC₅₀ calculations. In vivo models often use xenograft mice, with pharmacokinetic parameters (e.g., bioavailability) assessed via HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : FT-IR confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹), while UV-Vis identifies conjugation patterns (λmax ~250–300 nm for this compound rings). NMR (¹H/¹³C) resolves tautomeric forms (enol vs. keto), and X-ray crystallography provides structural validation. Mass spectrometry verifies molecular weight .

Q. How do researchers establish structure-activity relationships (SARs) for this compound-based compounds?

  • Methodological Answer : Systematic substitution at the this compound core (e.g., 4-acyl groups, aryl hydrazones) is correlated with bioactivity. For example, 4-acylthis compound derivatives show enhanced metal-chelation capacity, influencing anticancer activity. Quantitative SAR (QSAR) models using computational tools (e.g., DFT) predict electronic effects .

Advanced Research Questions

Q. How can conflicting data on this compound bioactivity be resolved through experimental design?

  • Methodological Answer : Contradictions often arise from variability in cell lines, assay protocols, or tautomerism. Researchers should standardize assays (e.g., consistent cell passage numbers) and control tautomeric states via pH adjustment. Meta-analyses of published data using PRISMA guidelines can identify confounding factors .

Q. What frameworks (e.g., PICO, FINER) are optimal for designing this compound studies targeting specific diseases?

  • Methodological Answer : The PICO framework (Population: cancer cell lines; Intervention: this compound-metal complexes; Comparison: standard chemo drugs; Outcome: apoptosis induction) ensures clarity. FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) prioritize studies on this compound hybrids with combretastatin motifs for multidrug-resistant cancers .

Q. What strategies improve the solubility and bioavailability of this compound derivatives for therapeutic use?

  • Methodological Answer : Nanoencapsulation (e.g., liposomes, polymeric nanoparticles) enhances solubility. Prodrug approaches, such as esterification of hydroxyl groups, improve membrane permeability. Co-crystallization with cyclodextrins is also effective .

Q. How can coordination chemistry principles be applied to optimize this compound-metal complexes for targeted therapy?

  • Methodological Answer : this compound ligands (e.g., 4-acyl derivatives) form stable complexes with Ru(II), Co(II), or Pt(II), modulating DNA binding and cleavage. Spectroscopic titration (UV-Vis, fluorescence) and DFT calculations assess binding constants (Kb ~10⁴–10⁶ M⁻¹) and intercalation modes .

Q. What statistical methods are recommended for analyzing dose-response data in this compound pharmacology studies?

  • Methodological Answer : Nonlinear regression models (e.g., log-dose vs. response) calculate IC₅₀ values. ANOVA with post-hoc tests (Tukey’s) compares treatment groups. Machine learning (e.g., random forest) identifies predictive variables in high-throughput screening .

Q. How can researchers mitigate tautomerism-related biases in this compound reactivity studies?

  • Methodological Answer : Control tautomeric equilibrium via solvent polarity (e.g., DMSO stabilizes enol form) or temperature. Solid-state NMR or X-ray diffraction provides unambiguous tautomer identification. Kinetic studies under inert atmospheres prevent oxidation side reactions .

Q. Methodological Considerations Table

Aspect Recommendations References
Synthesis Optimization Use ultrasound for faster reactions; monitor via TLC.
Bioactivity Validation Include positive controls (e.g., doxorubicin) and validate via orthogonal assays.
Data Analysis Apply PICOT for hypothesis framing; use PRISM for graphing.
Ethical Compliance Obtain IRB approval for in vivo studies; follow ARRIVE guidelines.

Properties

IUPAC Name

pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O/c6-3-1-2-4-5-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXVQSWXXUJEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960092
Record name 3H-Pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39455-90-8
Record name 3H-Pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Condensation of the β-ketoester 1 and benzyl hydrazine 2 described in Scheme 3 is carried out by heating the two components in a solvent such as acetic acid or acetonitrile for 1-8 h to give the pyrazolone 6. Elaboration at this point to β-alanine ester 7 can be achieved by saponification of the ester 6 using a base such as aqueous lithium or sodium hydroxide in a polar solvent such as tetrahydrofuran, dioxane, methanol, ethanol or a mixture of similar solvents. Coupling of the beta alanine ester 8 is then achieved using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) or benzotriazole-1-yloxytrispyrrolidinophosphonium hexafluorophosphate (PyBOP) and a base, generally diisopropylethylamine, in a solvent such as N,N-dimethylformamide (DMF) or methylene chloride for 3 to 48 hours at ambient temperature to yield the compound 7. Pyrazolone 7 is then treated with triflic anhydride in a polar aprotic solvent such as THF in the presence of a base such as triethylamine at −78° C. to room temperature to afford the intermediate II. The product is purified from unwanted side products by recrystallization, trituration, preparative thin layer chromatography, flash chromatography on silica gel as described by W. C. Still et al, J. Org. Chem., 43, 2923, (1978), or HPLC. Purification of intermediates is achieved in the same manner. If the intermediate II is racemic (i.e., R3 is not hydrogen), the compound can be resolved via chiral hplc using either normal phase or supercritical fluid conditions.
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